Methyl 4-bromo-3-chlorobenzoate
Overview
Description
Methyl 4-bromo-3-chlorobenzoate is an organic compound with the molecular formula C8H6BrClO2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine and chlorine atoms at the 4 and 3 positions, respectively, and the carboxyl group is esterified with a methyl group. This compound is often used in organic synthesis and has various applications in scientific research .
Mechanism of Action
Target of Action
The compound’s primary targets and their roles are yet to be identified .
Mode of Action
It is known that bromo and chloro groups in organic compounds often play a crucial role in their reactivity .
Biochemical Pathways
Bromo and chloro groups in organic compounds are known to participate in various reactions, potentially affecting multiple biochemical pathways . The downstream effects of these interactions are subject to ongoing research .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability .
Result of Action
Given the compound’s structure, it may interact with various cellular components, leading to diverse effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 4-bromo-3-chlorobenzoate. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-bromo-3-chlorobenzoate can be synthesized through the esterification of 4-bromo-3-chlorobenzoic acid. One common method involves reacting 4-bromo-3-chlorobenzoic acid with methanol in the presence of chlorotrimethylsilane as a catalyst. The reaction is typically carried out at room temperature over a weekend .
Industrial Production Methods
Industrial production methods for this compound often involve similar esterification reactions but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-3-chlorobenzoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Oxidation: The methyl ester group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an aqueous medium
Major Products Formed
Nucleophilic Substitution: Substituted benzoates.
Reduction: 4-bromo-3-chlorobenzyl alcohol.
Oxidation: 4-bromo-3-chlorobenzoic acid
Scientific Research Applications
Methyl 4-bromo-3-chlorobenzoate is used in various scientific research applications, including:
Chemistry: As a reactant in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: In the study of enzyme inhibitors and as a building block for bioactive compounds.
Medicine: As an intermediate in the synthesis of drugs and therapeutic agents.
Industry: In the production of specialty chemicals and materials .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-bromo-4-chlorobenzoate: Similar structure but with different positions of bromine and chlorine atoms.
Methyl 4-chlorobenzoate: Lacks the bromine atom.
Methyl 4-bromobenzoate: Lacks the chlorine atom
Uniqueness
Methyl 4-bromo-3-chlorobenzoate is unique due to the specific positions of the bromine and chlorine atoms on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable intermediate in the synthesis of various complex molecules .
Properties
IUPAC Name |
methyl 4-bromo-3-chlorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJMNAWSHVKGHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70625229 | |
Record name | Methyl 4-bromo-3-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70625229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117738-74-6 | |
Record name | Methyl 4-bromo-3-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70625229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-Bromo-3-chlorobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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